

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lankamycin

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Compound of Interest

Compound Name: Lankamycin

Cat. No.: B1674470

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Lankamycin is a macrolide antibiotic produced by various strains of *Streptomyces*, notably *Streptomyces rochei*.^[1] It is a 14-membered macrolide characterized by a lactone ring decorated with two deoxysugar moieties: D-chalcosamine and 4-O-acetyl-L-arcanose.^[1] This guide provides a detailed overview of its chemical structure, stereochemistry, the experimental protocols used for its elucidation, and relevant quantitative data.

Chemical Structure and Properties

Lankamycin is a complex polyketide with the chemical formula $C_{42}H_{72}O_{16}$ and a molecular weight of approximately 833.01 g/mol.^{[2][3]} The core of the molecule is a 14-membered lactone ring. A distinctive feature of **lankamycin** is the 3-hydroxy-2-butyl group attached at the C-13 position of this ring.^[4]

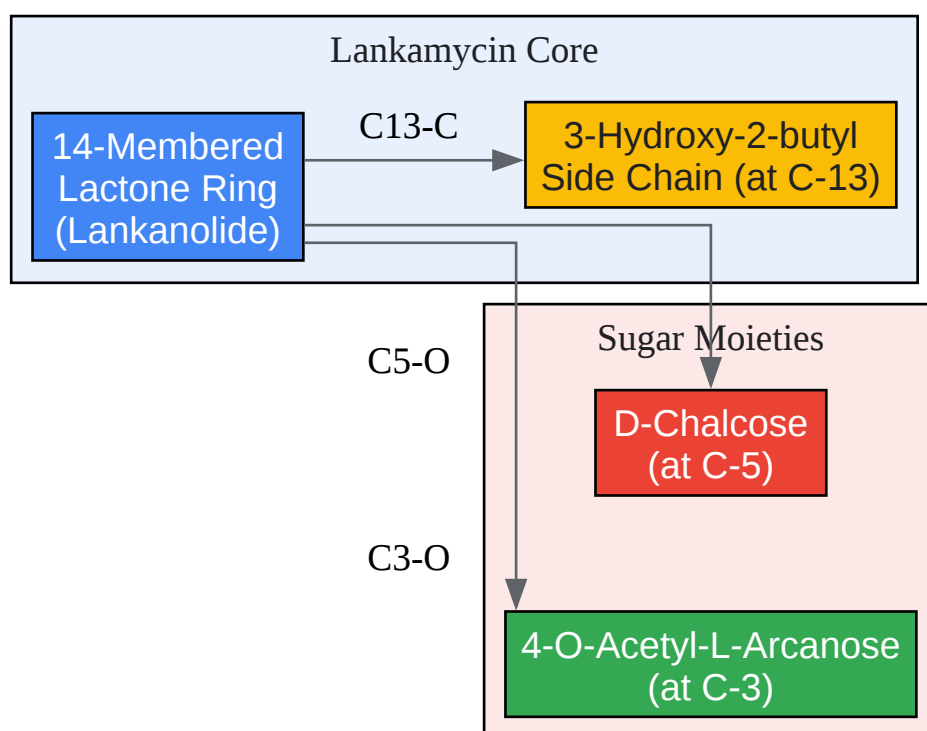
The full chemical identity is captured by its IUPAC name:

[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5R,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate. This nomenclature defines the absolute stereochemistry at each of the 20 stereocenters.

Key Structural Features:

- **Macrolide Core:** A 14-membered lactone ring.

- Sugar Moieties:
 - A D-chalcose sugar attached at the C-5 position of the aglycone.
 - A 4-O-acetyl-L-arcanose sugar attached at the C-3 position.
- Side Chain: A 3-hydroxy-2-butyl group at the C-13 position.



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Figure 1: Structural components of the **Lankamycin** molecule.

Quantitative Structural Data

The precise three-dimensional arrangement of **Lankamycin** has been determined through spectroscopic and crystallographic methods. The following tables summarize key quantitative data from these analyses.

The crystal structure of **Lankamycin** in complex with the large ribosomal subunit of *Deinococcus radiodurans* (D50S) has been resolved, providing definitive stereochemical assignment and conformational details.

Parameter	Value
Resolution	3.2 Å
PDB Accession Code	3PIO
Data Collection Source	Synchrotron

Table 1: X-ray Crystallography Data for **Lankamycin**-D50S Complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in solution. The following data were reported for **Lankamycin**.

Position	¹³ C Chemical Shift (δC)	¹ H Chemical Shift (δH)
Aglycone		
1	170.0	-
2	41.5	2.92
3	82.5	5.08
4	45.4	2.15
5	83.1	3.65
6	39.4	1.60, 2.05
7	80.2	3.75
8	44.7	2.78
9	220.5	-
10	45.9	3.10
11	78.9	3.58
12	40.5	1.85
13	75.1	4.05
14	45.1	1.95
15	15.1	1.25
D-Chalcose		
1'	102.1	4.35
2'	35.5	1.80, 2.10
3'	78.5	3.05
4'	85.1	3.15
5'	70.1	3.55
6'	18.2	1.20

L-Arcanose		
1"	96.5	4.80
2"	29.8	1.55, 2.25
3"	78.1	3.60
4"	73.2	4.75
5"	65.9	3.85
6"	21.5	1.15

Table 2: ^1H and ^{13}C NMR Chemical Shift Assignments for **Lankamycin**.

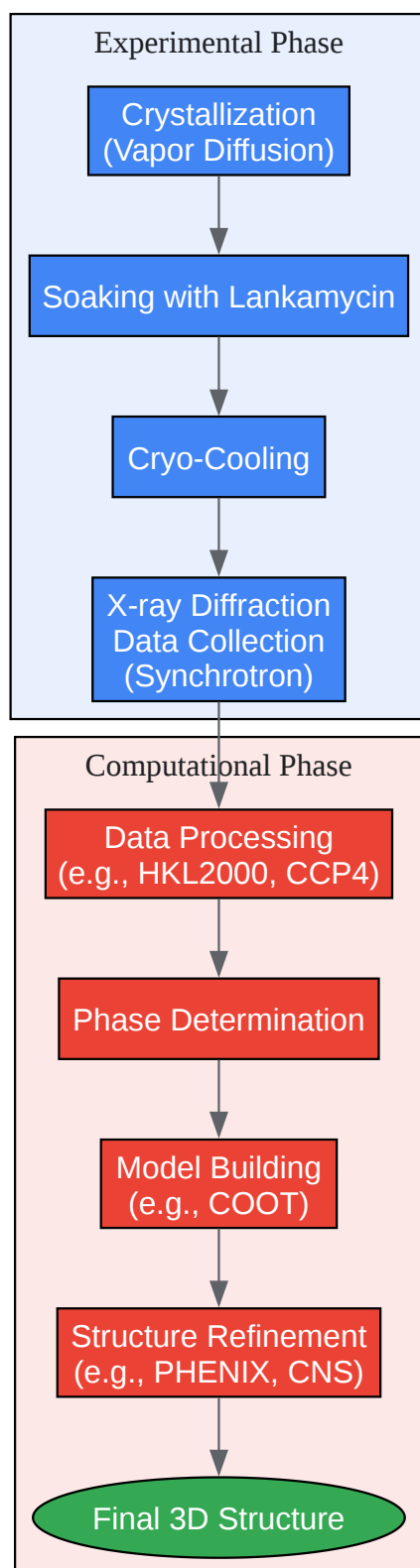
Experimental Protocols for Structure Elucidation

The determination of **Lankamycin**'s complex structure relies on a combination of advanced analytical techniques, primarily X-ray crystallography and NMR spectroscopy.

The following protocol outlines the key steps used to determine the crystal structure of **Lankamycin** bound to its biological target, the 50S ribosomal subunit.

- Crystallization:
 - Crystals of the large ribosomal subunit from *Deinococcus radiodurans* (D50S) are grown using vapor diffusion methods (e.g., hanging or sitting drop).
 - **Lankamycin** is introduced by soaking the D50S crystals in a solution containing the antibiotic at a specified concentration (e.g., 400 μM).
 - The crystals are then cryo-cooled in liquid nitrogen, typically with a cryoprotectant like glycerol, to prevent ice formation during data collection.
- Data Collection:
 - A complete X-ray diffraction data set is collected from a single crystal using a highly collimated synchrotron radiation source.

- Data is collected in a series of images with small oscillation steps (e.g., 1°) and short exposure times.
- Data Processing and Structure Refinement:
 - The collected diffraction images are processed using software packages such as MOSFLM or HKL2000 to integrate the reflection intensities.
 - The processed data is scaled and merged using programs like CCP4.
 - Initial phases are often obtained through methods like isomorphous replacement.
 - An initial model is built into the electron density map using software like COOT.
 - The model is then refined using computational programs such as CNS and PHENIX to improve the fit between the model and the experimental diffraction data.



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